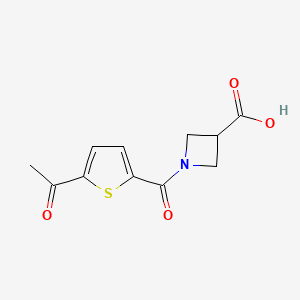

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid

描述

属性

IUPAC Name |

1-(5-acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-6(13)8-2-3-9(17-8)10(14)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWUDLKVJWXJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the Key Intermediate: 5-Acetylthiophene-2-carboxylic Acid

The synthesis of 1-(5-acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid typically begins with 5-acetylthiophene-2-carboxylic acid, which serves as the acyl donor for the azetidine coupling.

Synthetic Route: 5-Acetylthiophene-2-carboxylic acid is commonly prepared by acetylation of thiophene-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetyl group selectively at the 5-position of the thiophene ring.

Industrial Production: On a larger scale, oxidation processes such as the oxidation of 5-acetyl-2-thienylacetic acid using chromic anhydride-acetic acid complexes have been reported to yield 5-carboxy-2-acetylthiophene, an important intermediate. Such oxidation methods provide a reliable route to the key intermediate with high purity.

Synthesis of Azetidine-3-carboxylic Acid Derivatives

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its functionalization at the 3-position with a carboxylic acid group is crucial for the target compound.

Starting Material: Commercially available N-Boc-azetidine-3-carboxylic acid is frequently used as a protected precursor.

Functionalization: Modifications to introduce ketone or other substituents on the azetidine ring have been achieved through multi-step synthetic sequences involving:

N-Alkylation: N-alkylation reactions using halogenated azetidine derivatives (e.g., N-Boc-3-iodoazetidine) with nucleophilic partners under basic conditions (Cs2CO3 in DMF) afford regioisomeric mixtures with yields typically exceeding 40%.

Coupling of 5-Acetylthiophene-2-carbonyl Moiety with Azetidine-3-carboxylic Acid

The final assembly involves linking the 5-acetylthiophene-2-carbonyl group to the azetidine ring at the nitrogen atom.

Coupling Strategy: The reaction typically involves acylation of the azetidine nitrogen with the 5-acetylthiophene-2-carboxylic acid derivative or its activated form (e.g., acid chloride or activated ester).

Reaction Conditions: Use of coupling reagents or activation methods to facilitate amide bond formation is standard. In some cases, reductive amination methods are employed when starting from aldehyde and azetidine substrates, using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent in the presence of triethylamine to form imine intermediates prior to reduction.

Purification: The reaction mixtures are typically worked up by extraction, washing with sodium bicarbonate, drying, and purification by preparative thin-layer chromatography (TLC) or column chromatography. Product identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

Reaction Types and Functional Group Transformations

The compound’s functional groups allow further chemical transformations, which are relevant for synthetic optimization and derivative preparation.

Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The azetidine ring’s amide can be reduced to amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The carboxylic acid group can be converted to esters or amides via reaction with thionyl chloride (SOCl2) or ammonia, respectively.

| Transformation | Reagents | Products |

|---|---|---|

| Oxidation of thiophene | H2O2, m-CPBA | Sulfoxides, sulfones |

| Reduction of azetidine amide | LiAlH4, NaBH4 | Corresponding amines |

| Carboxylic acid substitution | SOCl2, NH3 | Esters, amides |

化学反应分析

Types of Reactions: 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced to form a corresponding amine.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia for amidation are used.

Major Products Formed:

Oxidation: 5-Acetylthiophene-2-sulfoxide or 5-Acetylthiophene-2-sulfone.

Reduction: 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-amine.

Substitution: Esters or amides of the carboxylic acid group.

科学研究应用

Chemistry

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic organic chemistry.

Biology

In biological research, this compound can act as a probe to investigate enzyme mechanisms and metabolic pathways. Its structural properties allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

The compound shows potential therapeutic applications, particularly in developing new drugs targeting specific diseases. Its unique structure may facilitate interactions with biological systems that are crucial for drug efficacy.

Industry

In industrial applications, the compound's unique properties make it valuable for producing advanced materials and catalysts. Its stability and reactivity can be harnessed in various manufacturing processes.

Azetidine Metabolism

A study highlighted that certain bacteria could utilize azetidine derivatives as nitrogen sources by opening the azetidine ring. This finding underscores the biochemical versatility of azetidine derivatives in microbial metabolism.

Protein Misincorporation

Research on plant models indicated that misincorporation of azetidine derivatives could disrupt normal protein function, leading to an unfolded protein response. This suggests potential implications for studying similar mechanisms in animal models.

Therapeutic Potential

The unique structural features of this compound position it as a candidate for drug development targeting specific diseases. Its ability to engage with biological systems makes it valuable for exploring new therapeutic avenues.

作用机制

The mechanism by which 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

相似化合物的比较

Key Observations :

- Thiophene vs. Heteroaromatic Rings : The target compound’s acetylthiophene group may enhance π-π stacking interactions compared to pyridines (e.g., BD214112 ) or pyrazines .

- Synthetic Yields : Yields vary significantly, e.g., 48% for compound 3 vs. 70% for compound 4 , likely due to steric or electronic effects of substituents.

Physicochemical and Pharmacokinetic Properties

- Solubility: Limited data exists, but the target compound is supplied in solution (10 mM), suggesting moderate solubility in polar solvents . In contrast, oxadiazole-containing derivatives (28c, 28f) may exhibit lower solubility due to hydrophobic substituents .

- Stability : The target compound is stable at room temperature , whereas tert-butyl-protected derivatives (e.g., PharmaBlock’s PBLJ3204 ) require protection for synthetic handling.

生物活性

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is a complex organic compound that has attracted significant attention in various scientific fields due to its unique structure and potential biological activities. This compound features a thiophene ring substituted with an acetyl group at the 5-position, which is further linked to an azetidine ring bearing a carboxylic acid group at the 3-position. Its molecular formula is and it has a molar mass of approximately 253.28 g/mol .

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors within biological systems. The compound may act as a probe in biological studies, helping to elucidate enzyme mechanisms and metabolic pathways. Its unique structural features allow it to participate in diverse biochemical reactions, including oxidation, reduction, and substitution reactions.

Case Studies and Research Findings

- Azetidine Metabolism : A study on the metabolism of azetidine compounds revealed that certain bacteria can utilize azetidine-2-carboxylic acid as a nitrogen source by opening the azetidine ring. This process highlights the biochemical versatility of azetidine derivatives in microbial metabolism .

- Protein Misincorporation : In plant studies, the misincorporation of Aze has been shown to disrupt normal protein function, leading to an unfolded protein response. This suggests that similar mechanisms could be explored for this compound in both plant and animal models .

- Therapeutic Potential : The compound's unique structure positions it as a potential candidate for drug development targeting specific diseases. Its ability to interact with biological systems makes it valuable for exploring new therapeutic avenues.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Acetylthiophene-2-carboxylic acid | Thiophene ring with acetyl group | Limited studies on biological activity |

| Azetidine-3-carboxylic acid | Azetidine ring without thiophene | Known for toxicity and protein misincorporation |

| Thiophene-2-carboxylic acid | Thiophene ring without azetidine | Limited applications in medicinal chemistry |

| This compound | Thiophene and azetidine rings with acetyl group | Potential for therapeutic applications |

常见问题

Basic Research Questions

What are the established synthetic routes for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound can be synthesized via a multi-step approach. First, the thiophene core is prepared using a Gewald reaction (condensation of ethyl cyanoacetate, elemental sulfur, and ketones under basic conditions) to form 2-aminothiophene-3-carboxylates . Subsequent saponification converts esters to carboxylic acids, followed by coupling with azetidine-3-carboxylic acid derivatives using BTC (bis(trichloromethyl) carbonate) to activate the carbonyl group . Optimization involves adjusting solvent systems (e.g., water/TEA mixtures), temperature (room temperature for coupling), and stoichiometric ratios of intermediates. Yield improvements are achievable by monitoring anhydride formation (e.g., 6-arylthiaisatoic anhydride intermediates) via TLC or HPLC .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : Use - and -NMR to confirm the presence of the acetylthiophene (δ ~2.5 ppm for acetyl protons) and azetidine (δ ~3.5–4.5 ppm for ring protons) moieties .

- HPLC/MS : Reverse-phase HPLC with a C18 column and ESI-MS can verify purity (>95%) and molecular weight (e.g., calculated [M+H]+ for CHNOS: 254.05) .

- FT-IR : Key peaks include C=O stretches (~1700 cm) for the acetyl and carboxylic acid groups and thiophene ring vibrations (~690 cm) .

What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during coupling reactions involving volatile reagents like TEA .

- Storage : Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis of the azetidine ring .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Substitution Patterns : Modify the acetyl group (e.g., replace with halogenated or alkylated ketones) and the azetidine ring (e.g., introduce methyl or hydroxyl groups) to assess impacts on enzyme inhibition .

- Bioassays : Test derivatives against target enzymes (e.g., bacterial Mur ligases for antimicrobial activity) using fluorescence-based assays or ITC (isothermal titration calorimetry) to quantify binding affinity .

- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with IC values to identify pharmacophoric features .

What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., bacterial enzyme pockets). Key interactions may include hydrogen bonds between the carboxylic acid group and catalytic lysine residues .

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic regions .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the azetidine ring under physiological conditions .

How can contradictory bioactivity data from different studies be resolved?

- Source Analysis : Verify the compound’s purity (HPLC) and stereochemistry (CD spectroscopy) to rule out batch variability .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 for receptor modulation) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies, focusing on dose-response curves and outlier elimination .

What strategies are effective for synthesizing derivatives to improve metabolic stability?

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) to enhance membrane permeability .

- Isosteric Replacement : Substitute the thiophene ring with bioisosteres like furan or pyrrole to modulate CYP450 metabolism .

- Stability Assays : Incubate derivatives in human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .

How can in vitro toxicity be assessed for this compound?

- Cell Viability Assays : Use MTT or resazurin assays in HepG2 cells to determine IC values for cytotoxicity .

- Genotoxicity Screening : Perform Ames tests (with/without metabolic activation) to assess mutagenic potential .

- Mitochondrial Toxicity : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse XF Analyzer .

Methodological Considerations

How to address solubility challenges in biological assays?

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to maintain solubility without inducing cellular stress .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for aqueous compatibility .

What are best practices for ensuring reproducibility in kinetic studies?

- Enzyme Source : Use recombinant enzymes (e.g., expressed in E. coli BL21) with confirmed activity via SDS-PAGE and activity assays .

- Negative Controls : Include reactions without substrate or enzyme to correct for non-specific background .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。